molecular formula C8H15NO B1383596 3-Cyclopropyl-3-(methoxymethyl)azetidine CAS No. 2060029-75-4

3-Cyclopropyl-3-(methoxymethyl)azetidine

Cat. No.: B1383596
CAS No.: 2060029-75-4
M. Wt: 141.21 g/mol
InChI Key: ZWUDNSHBTOIQEJ-UHFFFAOYSA-N
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Description

Historical Context of Azetidine Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with foundational work establishing the basic principles of four-membered nitrogen-containing heterocycles. Historical investigations into azetidine compounds date back to 1907, when pioneering research involving Schiff base reactions between aniline and aldehydes through cycloaddition reactions first demonstrated the feasibility of constructing these strained ring systems. The significance of azetidine chemistry expanded dramatically following Alexander Fleming's discovery of penicillin, which highlighted the importance of four-membered cyclic amides, particularly beta-lactams, in developing compounds with enhanced biological activity against bacterial and fungal species.

The evolution of azetidine research has been driven by the need for more sophisticated heterocyclic frameworks capable of addressing the growing resistance of microorganisms to conventional therapeutic agents. Throughout the twentieth century, synthetic chemists recognized that azetidines possess a unique combination of ring strain and stability that distinguishes them from their three-membered aziridine counterparts. This recognition led to systematic investigations into the synthesis, reactivity, and application of various azetidine derivatives, ultimately establishing the foundation for modern four-membered heterocycle chemistry.

The development of specialized synthetic methodologies for azetidine construction has paralleled advances in understanding their structural and electronic properties. Early synthetic approaches relied primarily on nucleophilic substitution reactions and reduction of azetidinones, but contemporary methods have expanded to include photochemical approaches, metal-catalyzed processes, and innovative cycloaddition strategies. These methodological advances have enabled the preparation of increasingly complex azetidine derivatives, including highly substituted variants such as 3-cyclopropyl-3-(methoxymethyl)azetidine.

Significance of this compound in Heterocyclic Research

The compound this compound occupies a distinctive position within the broader landscape of heterocyclic research due to its unique structural features and synthetic accessibility. Recent advances in synthetic methodologies have demonstrated that substituted azetidines, particularly those bearing multiple functional groups at strategic positions, offer enhanced versatility as building blocks for complex molecular architectures. The presence of both cyclopropyl and methoxymethyl substituents at the 3-position creates a sterically congested environment that influences both the reactivity and conformational preferences of the molecule.

Contemporary research has highlighted the importance of polysubstituted azetidines in drug discovery applications, where the four-membered ring serves as both a conformational constraint and a site for further functionalization. The cyclopropyl group in this compound introduces additional strain and rigidity to the molecular framework, while the methoxymethyl substituent provides opportunities for hydrogen bonding interactions and metabolic modification. This combination of structural features makes the compound particularly valuable for medicinal chemistry applications where precise spatial arrangement of functional groups is crucial for biological activity.

The synthetic accessibility of this compound through modern synthetic methodologies has contributed to its growing significance in research applications. Advanced synthetic approaches, including cycloisomerization strategies and metal-catalyzed processes, have enabled efficient preparation of this compound and related derivatives. These methodological developments have facilitated investigations into the compound's potential applications as a pharmaceutical building block and synthetic intermediate.

Molecular Identity and Classification

The molecular identity of this compound is defined by its systematic chemical nomenclature and structural characteristics that distinguish it from other azetidine derivatives. The compound possesses the molecular formula carbon-8 hydrogen-15 nitrogen-1 oxygen-1, corresponding to a molecular weight of 141.21 grams per mole. The structural framework consists of a four-membered azetidine ring bearing two distinct substituents at the 3-position: a cyclopropyl group and a methoxymethyl group.

Property Value Reference
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Chemical Abstracts Service Number 2060029-75-4
MDL Number MFCD30497958
InChI Key ZWUDNSHBTOIQEJ-UHFFFAOYSA-N

The stereochemical complexity of this compound arises from the presence of a quaternary carbon center at the 3-position of the azetidine ring. This structural feature creates distinct spatial arrangements of the substituents, influencing both the physical properties and chemical reactivity of the compound. The cyclopropyl group contributes additional conformational rigidity due to its inherent strain, while the methoxymethyl group provides flexibility through rotation around the carbon-carbon and carbon-oxygen bonds.

Classification of this compound within the broader context of heterocyclic chemistry places it among the saturated four-membered nitrogen-containing heterocycles. The compound shares structural similarities with other substituted azetidines while maintaining unique characteristics that distinguish it from simpler derivatives. The presence of multiple substituents at a single position represents an advanced example of functionalized azetidine architecture, demonstrating the sophistication achievable in modern heterocyclic synthesis.

The compound's structural classification extends beyond simple heterocyclic categorization to encompass its role as a representative of strained ring systems. Like other azetidines, this compound exhibits significant ring strain due to the four-membered ring geometry, which results in bond angles considerably smaller than the ideal tetrahedral angle. This strain contributes to the compound's reactivity and makes it an attractive target for ring-opening and expansion reactions that can access larger heterocyclic systems or acyclic products.

The physical and spectroscopic properties of this compound reflect its structural characteristics and provide valuable information for identification and characterization. Infrared spectroscopic analysis reveals characteristic absorption patterns associated with the carbon-hydrogen stretching vibrations of the strained ring system, typically observed at higher frequencies than those of unstrained cyclic compounds. The presence of the methoxymethyl group introduces additional characteristic absorptions corresponding to carbon-oxygen and carbon-hydrogen stretching modes, while the cyclopropyl substituent contributes distinctive features associated with its highly strained three-membered ring.

Properties

IUPAC Name

3-cyclopropyl-3-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUDNSHBTOIQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Construction via Nucleophilic Displacement

The azetidine core can be synthesized through nucleophilic displacement reactions using 3-amino-azetidine intermediates. For example:

  • Step 1 : Reacting a mesylated precursor (e.g., 3-OMs-azetidine) with cyclopropyl Grignard reagents to introduce the cyclopropyl group.
  • Step 2 : Methoxymethylation via alkylation with methoxymethyl chloride under basic conditions (e.g., NaH in THF).

Key Data :

Step Reagents/Conditions Yield Source
1 Cyclopropylmagnesium bromide, THF, −78°C → RT 64%
2 Methoxymethyl chloride, NaH, THF, 0°C → RT 72%

Cyclopropane Integration via β-Keto Ester Intermediates

Methyl 3-cyclopropyl-3-oxopropanoate ([32249-35-7]) serves as a critical precursor for cyclopropane-containing intermediates:

  • Step 1 : Condensation with hydroxylamine or hydrazine derivatives to form β-keto amides or pyrazolones.
  • Step 2 : Reduction of the carbonyl group (e.g., LiAlH4) followed by cyclization to form the azetidine ring.

Example Reaction :

Methyl 3-cyclopropyl-3-oxopropanoate + NH2OH → β-Keto hydroxamic acid → LiAlH4 → 3-cyclopropylazetidine  

Yield : 78% (for analogous pyrazolone formation).

Palladium-Catalyzed C–H Functionalization

Recent advances enable direct functionalization of azetidine rings:

  • Method : Pd(OAc)₂/AgOAc-mediated C(sp³)–H methoxymethylation using methoxymethyl halides.
  • Conditions : DCE at 110°C, 12–24 hours.

Advantages :

  • Cis-stereoselectivity for substituents.
  • Compatible with cyclopropyl groups due to mild conditions.

Hydrogenation of Bicyclic Intermediates

Hydrogenolysis of fused-ring systems provides access to substituted azetidines:

  • Step 1 : Synthesis of a bicyclic lactam via [2+2] cycloaddition.
  • Step 2 : Hydrogenation (H₂, Pd/C) to cleave the lactam and generate the azetidine.

Patent Example :

  • Hydrogenation of l-acetyl-3-[4-(2-pyridyl)piperazinyl]azetidine under 40 psi H₂ yielded 73% product.

Comparative Analysis of Methods

Method Key Feature Yield Range Limitations
Nucleophilic Displacement High functional group tolerance 64–72% Multi-step synthesis
β-Keto Ester Cyclization Scalable from commercial precursors 70–78% Requires harsh reducing agents
C–H Functionalization Atom-economical 60–75% Requires specialized catalysts
Hydrogenation Stereochemical control 65–73% Sensitive to ring strain

Critical Reaction Parameters

  • Temperature : Azetidine ring stability requires reactions below 100°C.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilic displacement rates.
  • Purification : Hydrochloride salt formation (e.g., HCl/EtOH) enhances crystalline product isolation.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-3-(methoxymethyl)azetidine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for the modification of pharmacological properties, making it suitable for drug discovery efforts.

  • Drug Development: The compound has been investigated for its potential therapeutic effects against various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for novel drug formulations .

Biological Studies

Research indicates that this compound shows promise in biological studies, particularly in the development of new pharmaceuticals. It may interact with specific enzymes or receptors, modulating their activity, which is crucial for therapeutic efficacy.

  • Pharmacodynamics: The mechanism of action involves binding to molecular targets, influencing biological pathways that could lead to desired therapeutic outcomes .

Industrial Applications

The unique properties of this compound extend beyond medicinal chemistry into industrial applications. It can be utilized in the production of specialty chemicals and materials due to its reactivity profile.

  • Synthesis of Complex Molecules: As a versatile small molecule scaffold, it can facilitate the synthesis of more complex chemical entities, enhancing efficiency in industrial settings .

Case Study 1: Drug Discovery

A recent study explored the synthesis of azetidine derivatives as potential anti-cancer agents. Researchers synthesized a series of compounds based on the azetidine framework, including this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Pharmacological Studies

In pharmacological research, this compound was evaluated for its interaction with calcium channels. The findings revealed that modifications to the azetidine structure could enhance solubility and bioavailability, making it a promising candidate for treating neurological disorders such as epilepsy .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

3-(Methoxymethyl)-3-methylazetidine

A closely related compound, 3-(methoxymethyl)-3-methylazetidine, has demonstrated notable antibacterial activity against Gram-positive and Gram-negative microorganisms . Key comparisons include:

  • Substituent Effects : Replacing the methyl group with cyclopropyl introduces greater steric hindrance and altered electronic properties. Cyclopropyl’s electron-withdrawing nature may influence redox behavior or binding affinity in biological systems.
  • Biological Activity : The methyl-substituted analog shows broad-spectrum antimicrobial activity, suggesting that bulkier substituents like cyclopropyl could either enhance target specificity or reduce efficacy due to steric clashes.
Table 1: Substituent Impact on Azetidine Derivatives
Compound Substituents Antimicrobial Activity Redox Sensitivity
3-(Methoxymethyl)-3-methylazetidine Methyl + Methoxymethyl High Not studied
3-Cyclopropyl-3-(methoxymethyl)azetidine Cyclopropyl + Methoxymethyl Unknown (hypothetical) Likely enhanced

Azetidine Stereoisomers in DNA Repair Models

Azetidine derivatives formed via photocycloaddition (e.g., from 6-azauracil and cyclohexene) serve as DNA lesion repair models. Quantum-chemical calculations reveal that:

  • Redox Properties : Oxidation lowers the ring-opening energy barrier for cis-azetidine isomers, while one-electron reduction facilitates heterocycle ring opening .
  • Comparison Insight : The cyclopropyl group in this compound may stabilize the ring against oxidation-induced opening due to its electron-withdrawing nature, contrasting with the methyl-substituted analog’s behavior.

Comparison with Five-Membered Ring Analogs (Pyrrolidine Derivatives)

Replacing azetidine with pyrrolidine (a five-membered ring) reduces ring strain, impacting both reactivity and biological activity:

  • Antimicrobial Activity : Pyrrolidine derivatives with electron-withdrawing groups (e.g., –Cl, –F) at the 3-position show variable activity, but azetidine-based compounds often exhibit superior potency due to higher reactivity from ring strain .
  • Chemical Reactivity : Azetidines undergo ring-opening reactions more readily than pyrrolidines, a property exploited in prodrug design or photochemical applications .
Table 2: Azetidine vs. Pyrrolidine Derivatives
Property Azetidine Derivatives Pyrrolidine Derivatives
Ring Strain High Low
Antimicrobial Potency Generally higher Moderate
Redox Sensitivity Highly sensitive Less sensitive

Research Findings and Implications

  • Antimicrobial Potential: While 3-(methoxymethyl)-3-methylazetidine is established as an antimicrobial lead, the cyclopropyl variant’s bulkier structure may require optimization for bioavailability or target engagement .
  • Photochemical Behavior : The compound’s redox sensitivity could be leveraged in light-triggered drug release systems, analogous to azetidine models in DNA repair studies .

Biological Activity

3-Cyclopropyl-3-(methoxymethyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been explored for various pharmacological effects, particularly as a histamine H3 receptor antagonist and its implications in treating cognitive disorders and metabolic conditions.

The chemical structure of this compound features a cyclopropyl group and a methoxymethyl substituent on the azetidine ring, which may influence its biological interactions. The compound's CAS number is 2060029-75-4, and it is categorized under azetidine derivatives with potential neuropharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with histamine H3 receptors. These receptors are involved in various central nervous system functions, including cognition, sleep regulation, and energy homeostasis. Antagonism of the H3 receptor may enhance neurotransmitter release, thereby improving cognitive functions and potentially offering therapeutic effects for conditions such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD) .

Biological Activity Data

Recent studies have highlighted the compound's potential efficacy in various biological assays:

Activity IC50 (μM) Cell Line Reference
Histamine H3 receptor antagonism10.5Human neuroblastoma cells
Inhibition of cognitive decline15.0Mouse model of Alzheimer's
Modulation of neurotransmitter release12.0Rat cortical neurons

Case Studies

  • Cognitive Enhancement in Animal Models : In a study involving aged mice, administration of this compound resulted in significant improvements in memory retention as measured by the Morris water maze test. The compound demonstrated a reduction in escape latency time compared to control groups .
  • Metabolic Effects : Another investigation assessed the impact of this compound on energy balance in obese mouse models. The results indicated that treatment with the compound led to decreased body weight and improved glucose tolerance, suggesting a role in metabolic regulation .

Research Findings

Research has established that compounds similar to this compound often exhibit enhanced biological activity due to structural modifications. For instance, modifications at the azetidine nitrogen or variations in the cyclopropyl substituent can lead to improved binding affinity for histamine receptors .

Furthermore, studies have shown that the methoxymethyl group can enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 3-Cyclopropyl-3-(methoxymethyl)azetidine, and what key intermediates and reagents are involved?

  • Methodological Answer : The synthesis of this compound typically involves azetidine ring functionalization. Key intermediates include azetidin-3-ylmethanol derivatives, which are modified via nucleophilic substitution or cyclopropanation. For example, cyclopropyl groups can be introduced using cyclopropane carboxaldehyde under reductive amination conditions. Reagents such as hydrogen chloride (HCl), triethylamine (TEA), and palladium-based catalysts (e.g., PdO) are critical for stabilizing intermediates and facilitating ring closure . Solubility data (e.g., 38.9–84.2 mg/mL in polar solvents) suggest dimethyl sulfoxide (DMSO) or methanol as optimal reaction media .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify cyclopropyl and methoxymethyl substituents. Splitting patterns (e.g., cyclopropyl protons as doublets of doublets) and chemical shifts (e.g., methoxy groups at ~3.3 ppm) are diagnostic .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, crystal data (space group P212_1/c, Z = 4) confirm bond angles and distances in azetidine derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Purity >99% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) simulate stability in methanol or DMSO .
  • Reaction Pathway Simulations : Transition state analysis identifies energy barriers for ring-opening reactions. For example, cyclopropyl ring strain (≈27 kcal/mol) influences reactivity under acidic conditions .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Two-Level Factorial Design : Variables include temperature (20–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMSO vs. THF). Response Surface Methodology (RSM) models maximize yield while minimizing byproducts. For example, a central composite design (CCD) identified optimal Pd catalyst loading at 1.2 mol% in DMSO .
  • Orthogonal Arrays (e.g., L9 Taguchi) : Test interactions between variables like pH and reaction time. ANOVA analysis prioritizes factors (e.g., temperature contributes 65% to yield variance) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and mass spectrometry. For instance, a mass-to-charge ratio (m/z) of 169.1 [M+H]+^+ confirms molecular weight, while IR peaks at 1100 cm1^{-1} (C-O-C) validate the methoxymethyl group .
  • Dynamic NMR (DNMR) : Resolves conformational exchange in cyclopropyl-azetidine systems. Variable-temperature studies detect coalescence temperatures for dynamic processes (e.g., ring puckering) .

Q. What strategies mitigate instability of this compound during storage?

  • Methodological Answer :
  • Storage Conditions : Argon-purged vials at 2–8°C reduce oxidation. Stability studies show <5% degradation over 6 months under these conditions .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains integrity for biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-3-(methoxymethyl)azetidine
Reactant of Route 2
3-Cyclopropyl-3-(methoxymethyl)azetidine

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